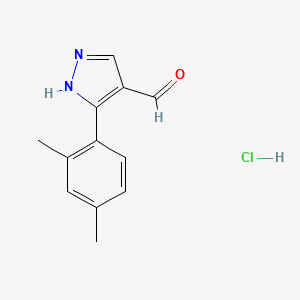

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting pyrazole is then subjected to formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 4-position. The final step involves the conversion of the aldehyde to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(2,4-dimethylphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

The pyrazole ring structure is a vital component in the synthesis of various pharmacologically active compounds. The compound 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride serves as a versatile intermediate in the synthesis of more complex pyrazole derivatives. Its ability to undergo various chemical transformations allows researchers to explore new derivatives with enhanced biological properties.

Table 1: Synthetic Routes and Derivatives

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . For instance, derivatives synthesized from this compound have shown promising results in reducing inflammation markers such as TNF-α and IL-6.

Case Study: Anti-inflammatory Activity

In a study by Selvam et al., several pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced rat paw edema models. Compounds derived from 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde exhibited superior anti-inflammatory effects compared to standard drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity Results

| Compound | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| 5-(2,4-dimethylphenyl) derivative | 25 | 75% | |

| Diclofenac Sodium | - | Standard |

Anticancer Activity

The anticancer properties of pyrazoles are also noteworthy. Research indicates that compounds derived from this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity

A study conducted by Cankara Pirol et al. demonstrated that novel amide derivatives of pyrazoles exhibited significant cytotoxicity against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. The compound with a specific substitution pattern showed IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to traditional antibiotics.

Case Study: Antimicrobial Testing

In research by Chovatia et al., compounds derived from pyrazoles were screened against multiple bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections .

Wirkmechanismus

The mechanism of action of 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carbaldehyde

- 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

- 5-(2,4-dimethylphenyl)-1H-pyrazole-4-methanol

Uniqueness

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is unique due to the presence of both the pyrazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Biologische Aktivität

5-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is a compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C12H12ClN3O

- Molecular Weight : 235.69 g/mol

- IUPAC Name : this compound

1. Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown that compounds in this class exhibit significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity against Cancer Cell Lines

In these studies, the compound showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells (HEK-293T), highlighting its potential as a targeted therapeutic agent.

2. Anti-Inflammatory Activity

The pyrazole scaffold is well-known for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-Inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| Pyrazole Derivative A | 61–85% | 76–93% | |

| Pyrazole Derivative B | Comparable to Diclofenac Sodium | Comparable to Diclofenac Sodium |

In a comparative study, certain pyrazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium, making them promising candidates for further development as anti-inflammatory agents.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been examined extensively. Studies have shown that these compounds can be effective against various bacterial strains.

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Pyrazole Derivative C | E. coli | 15 mm | |

| Pyrazole Derivative D | S. aureus | 18 mm | |

| Pyrazole Derivative E | Pseudomonas aeruginosa | 20 mm |

These findings suggest that certain derivatives of pyrazole possess significant antimicrobial properties, potentially useful in treating infections caused by resistant strains.

Case Studies and Research Findings

Several case studies highlight the biological activity of pyrazole derivatives:

- Anti-Cancer Study : A study evaluated the binding affinity of synthesized pyrazoles at the colchicine-binding site on tubulin proteins. The results indicated that specific modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

- Anti-Inflammatory Mechanism : Another investigation focused on the mechanism by which pyrazoles inhibit inflammatory pathways. It was found that these compounds could effectively reduce the expression of NF-kB, a key transcription factor in inflammatory responses .

- Antimicrobial Efficacy : A comprehensive screening of various pyrazole derivatives revealed that those with specific substituents exhibited enhanced activity against both gram-positive and gram-negative bacteria, indicating a structure-activity relationship that warrants further exploration .

Eigenschaften

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12;/h3-7H,1-2H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYMBYUWCRIWMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.